Eutylone

Catalog No.
S871211
CAS No.
802855-66-9
M.F
C13H17NO3
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eutylone

CAS Number

802855-66-9

Product Name

Eutylone

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C13H17NO3/c1-3-10(14-4-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3

InChI Key

YERSNXHEOIYEGX-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Canonical SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC

Eutylone, also known as bk-EBDB or n-ethylbutylone, is a stimulant in the synthetic cathinone family. It belongs to a broader group of drugs called New Psychoactive Substances (NPS). They are also referred to as designer drugs, novel designer drugs, or bath salts.
Eutylone is a chemical structural and pharmacological similarities to amphetamines and cathinones such as to 3,4 methylenedioxymethamphetamine (MDMA), methylone,and pentylone. Evidence indicates that eutylone, like other synthetic cathinones, is abused for its psychoactive effects.
Eutylone is an empathogenic stimulant and substituted cathinone, primarily used as a replacement for other drugs that have already been scheduled and banned, like ephylone and ethylone. Eutylone was first synthesized in a lab in the mid 60s and a patent was subsequently applied for in the UK by Boehringer Ingelheim.
Based on the structure of eutylone, it is predicted that eutylone will cause stimulant related psychological and somatic effects similar to synthetic cathinones (e.g., methylone and pentylone) and such as cocaine, methamphetamine, and MDMA.
Experimental evidence demonstrates that eutylone has pharmacological effects on the central nervous system that are similar to this substances such as methylone, pentylone, cocaine, methamphetamine, and MDMA which have high potential for abuse.
The chemical structure of synthetic cathinones continue to change, this is thought to be an attempt to avoid existing legal regulations.1 Ethylone began to appear in 2011 and is a newer form of another synthetic cathinone called methylone1 which first emerged in the early 2000s.
Eutylone appears primarily as larger crystals/rocks that have a cloudy, brownish hue. These crystals can be broken up and encased in gel capsules to make them easily consumable or basically eaten on their own. According to drug use reports, the substance itself tastes bitter. In terms of effects, it lies somewhere between cocaine and MDMA. The street price is reported as very low due to not being a popular or widespread drug.
Eutylone is a newly emerging methylone analog that possesses ethyl groups at the α-carbon and amine positions. Little information is available about the pharmacological effects of eutylone, but based on its structure, we surmised that the compound interacts with monoamine transporters in the brain. All drugs displayed dose-related inhibition of [3H]neurotransmitter uptake at dopamine transporters (DAT) and norepinephrine transporters (NET), but effects at DAT were 10-fold more potent (IC50 = 120 nM). Eutylone and pentylone inhibited uptake at serotonin transporters (SERT), while dibutylone did not. Additionally, eutylone and pentylone displayed weak partial releasing actions at SERT which achieved 50% of maximal response. All drugs stimulated dose-related locomotion in mice, and eutylone was most potent and efficacious in this regard (ED50 = 2 mg/kg, sc). Our results demonstrate that eutylone is a hybrid transporter compound with uptake inhibition properties at DAT and NET but substrate activity at SERT. The effects of eutylone are similar to those produced by pentylone, which suggests that eutylone will exhibit abuse liability and pose risks for psychostimulant side-effects in human users.
Eutylone makes the user feel warm or hot, with fidgeting and bruxism being classic signs of a cathinone like this drug. Users will become talkative, might experience excess swallowing, and might make compulsive decisions. It’s been described as a euphoric midpoint between MDMA and cocaine.
There is a high potential for abuse by eutylone users. Due to it being an easily consumed stimulant, it can be bought for a cheap price and consumed regularly for weeks at a time. Tolerance may or may not develop, but most available data points toward there being some level of tolerance over a matter of two or more weeks. Eutylone use can lead to a use disorder, and its use is not recommended.
Eutylone is essentially a market replacement for ethylone, which is another substituted cathinone in the same drug family. It’s currently being considered for a scheduling recommendation by the UN and the WHO.

Eutylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one) is a synthetic cathinone of the phenethylamine class, structurally related to more widely known compounds like pentylone and methylone.[1][2] Its primary legitimate application is as an analytical reference standard for use in forensic, toxicological, and clinical laboratory settings.[1][3] As a controlled substance in many jurisdictions, including as a Schedule I compound in the United States, its procurement is intended for qualified research and forensic institutions requiring authenticated standards for unambiguous identification and quantification.[1][3][4]

Substituting Eutylone with its structural isomers, such as pentylone or dibutylone, is invalid for analytical and research applications due to critical differences in their physicochemical and pharmacological properties.[5][6] Small modifications in the alkyl chain and amine substituents result in distinct chromatographic retention times and mass fragmentation patterns, making co-identification impossible without a specific, certified Eutylone standard.[7] Furthermore, these structural variations lead to demonstrably different interactions with biological targets like monoamine transporters, meaning data generated with an analog cannot be reliably extrapolated to Eutylone.[5][8] For legally defensible forensic identification and reproducible pharmacological research, the use of the exact, specified compound is non-negotiable.

Analytical Specificity: Baseline Chromatographic Separation from Key Isomers

In forensic analysis, baseline separation of isomers is critical. Under a validated LC-QTOF-MS method, Eutylone is clearly resolved from its common structural isomers. The retention time for Eutylone was reported as 4.66 minutes, which is distinct from the retention times of dibutylone (3.455 min) and pentylone (4.014 min) under identical conditions, ensuring unambiguous identification.[5][8]

Evidence DimensionLC-QTOF-MS Retention Time
Target Compound Data4.66 min
Comparator Or BaselinePentylone: 4.014 min; Dibutylone: 3.455 min
Quantified DifferenceSeparated by >0.64 min from Pentylone and >1.2 min from Dibutylone
ConditionsLC-QTOF-MS with Phenomenex Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) and specified gradient.

This chromatographic separation is essential for any laboratory needing to definitively identify Eutylone and distinguish it from co-occurring, structurally similar controlled substances.

Differentiated Pharmacological Profile: Monoamine Transporter Interaction

Eutylone exhibits a distinct monoamine transporter interaction profile compared to its isomers. While Eutylone, Pentylone, and Dibutylone show nearly identical potency for inhibiting dopamine transporters (DAT IC50 ≈ 120 nM), their effects on serotonin transporters (SERT) diverge significantly.[5] Eutylone and Pentylone inhibit SERT uptake and act as partial SERT releasers, whereas Dibutylone has no significant effect on SERT uptake or release.[5][9] Specifically, Eutylone is a slightly more potent SERT inhibitor than Pentylone.[8]

Evidence DimensionSerotonin Transporter (SERT) Uptake Inhibition
Target Compound DataFull inhibitor and partial releaser (approx. 50% of maximal response)
Comparator Or BaselineDibutylone: No inhibition or release activity; Pentylone: Full inhibitor and partial releaser (similar to Eutylone but slightly less potent as an inhibitor)
Quantified DifferenceQualitatively different mechanism vs. Dibutylone (inhibitor/releaser vs. inactive); quantitatively more potent inhibitor vs. Pentylone.
ConditionsIn vitro [3H]5-HT uptake and release assays in rat brain synaptosomes.

For neuropharmacological studies, this specific 'hybrid' activity (DAT/NET inhibition with SERT partial release) distinguishes Eutylone's mechanism, making it a required tool for research into this functional class, as data from the SERT-inactive Dibutylone would be irrelevant.

Handling & Stability: Suitability for Standard Preparation

Eutylone, as a hydrochloride salt, is soluble in water, methanol, ethanol, DMF, and DMSO, facilitating its use in preparing stock solutions for analytical workflows.[5] Studies on the stability of synthetic cathinones in biological matrices have shown that methylenedioxy-substituted cathinones, including Eutylone, are more stable in urine and blood compared to other structural classes.[5] For instance, in a stability study in urine stored at 25°C, Eutylone concentration remained above 80% of its initial value for over 7 days, a critical factor for reproducibility in toxicology labs where sample integrity over time is paramount.[8]

Evidence DimensionStability in Urine at 25°C
Target Compound Data>80% remaining after 7 days
Comparator Or BaselineGeneral class of synthetic cathinones (some of which are less stable)
Quantified DifferenceHigher stability compared to non-methylenedioxy substituted cathinones.
ConditionsAnalyte spiked in urine, stored at 25°C, analyzed by LC-MS/MS.

The documented solubility and superior stability of the methylenedioxy group provide confidence in the integrity of stock solutions and the reliability of analytical results, reducing the risk of analyte degradation and experimental variability.

Forensic Reference Material for Unambiguous Identification

As a certified reference material, Eutylone is the required standard for forensic laboratories performing qualitative and quantitative analysis of seized materials. Its distinct chromatographic retention time allows for clear differentiation from isomers like pentylone and dibutylone, which is essential for accurate and legally defensible reporting.[5]

Neuropharmacological Research on Hybrid Monoamine Transporter Ligands

Eutylone serves as a specific tool compound for researchers investigating the structure-activity relationships of psychoactive substances. Its unique profile as a potent DAT/NET inhibitor combined with partial SERT releasing activity makes it an essential comparator for dissecting the behavioral and toxicological effects of this specific pharmacological mechanism, a profile not shared by isomers like dibutylone.[8]

Metabolite Identification and Toxicology Studies

In clinical and forensic toxicology, a pure standard of the parent drug is necessary to identify its specific metabolites in biological samples. Using the Eutylone reference standard allows for the confirmation of Eutylone-specific metabolic pathways, such as beta-keto reduction and demethylenation, and distinguishing its metabolic profile from those of other ingested cathinones.[9]

XLogP3

2.3

Sequence

X

Other CAS

17764-18-0

Wikipedia

DL-eutylone

Dates

Last modified: 02-18-2024
1. GB 108513, "Aryl-α-aminoketone derivatives", published 1967-09-27, assigned to Boehringer Ingelheim
2. Glatfelter GC, Walther D, Evans-Brown M, Baumann MH (April 2021).
3. "Eutylone and Its Structural Isomers Interact with Monoamine Transporters and Induce Locomotor Stimulation". ACS Chemical Neuroscience. 12 (7): 1170–1177. doi:10.1021/acschemneuro.0c00797. PMID 33689284. "Eutylone". New Synthetic Drugs Database.
4. Bade R, White JM, Nguyen L, Tscharke BJ, Mueller JF, O'Brien JW, et al. (August 2020). "Determining changes in new psychoactive substance use in Australia by wastewater analysis". The Science of the Total Environment. 731: 139209. Bibcode:2020ScTEn.731m9209B. doi:10.1016/j.scitotenv.2020.139209. PMID 32417485. S2CID 218680033.
5. Krotulski AJ, Papsun DM, Chronister CW, Homan J, Crosby MM, Hoyer J, et al. (August 2020). "Eutylone Intoxications-An Emerging Synthetic Stimulant in Forensic Investigations". Journal of Analytical Toxicology. 45 (1): 8–20. doi:10.1093/jat/bkaa113. PMID 33325503.
6. Chen HY, Chien WC, Huang MN, Fang CC, Weng TI (January 2021). "Analytically confirmed eutylone (bk-EBDB) exposure in emergency department patients". Clinical Toxicology. 59 (9): 846–848. doi:10.1080/15563650.2020.1868491. PMID 33448882. S2CID 231611658.
7. Nakamura M, Takaso M, Takeda A, Hitosugi M (May 2022). "A fatal case of intoxication from a single use of eutylone: Clinical symptoms and quantitative analysis results". Legal Medicine. 58: 102085. doi:10.1016/j.legalmed.2022.102085. PMID 35537301.
8. "Tretton ämnen föreslås klassas som narkotika eller hälsofarlig vara" (in Swedish). Folkhälsomyndigheten. 25 September 2019.
9. Glatfelter, G.C., Walther, D., Evans-Brown, M., et al. Eutylone and Its structural isomers interact with monoamine transporters and induce locomotor stimulation. ACS Chem. Neurosci. (2021).
10. Lee, H.Z.S., Koh, H.B., Tan, S., et al. Identification of closely related new psychoactive substances (NPS) using solid deposition gas-chromatography infra-red detection (GC-IRD) spectroscopy. Forensic Sci. Int. 299, 21-33 (2019).

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